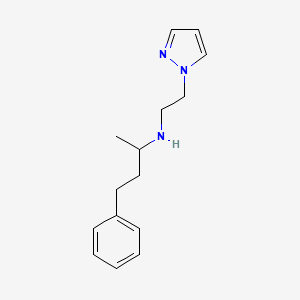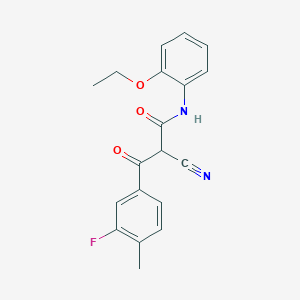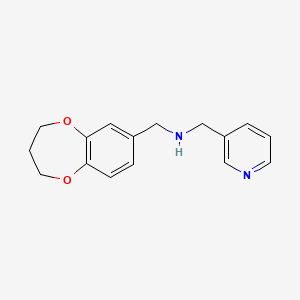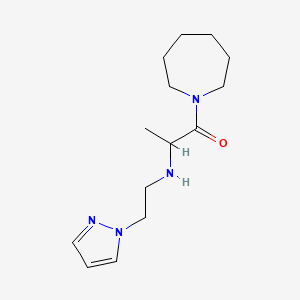
n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine, also known as PEA-15, is a small molecule that has been the subject of extensive research in recent years. This compound has been found to have a variety of potential applications in the fields of medicine and biochemistry, and its unique properties make it an attractive target for further study.
Wirkmechanismus
The mechanism of action of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine is not fully understood, but it is believed to involve the inhibition of the MAPK/ERK signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth and differentiation, and its dysregulation has been implicated in a number of diseases.
Biochemical and Physiological Effects:
n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has been shown to regulate glucose metabolism and may be useful in the treatment of diabetes. n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has also been found to inhibit the proliferation of cancer cells and may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine as a research tool is its specificity for the MAPK/ERK signaling pathway. This makes it a useful tool for studying the role of this pathway in various cellular processes. However, one limitation of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine. One area of interest is the development of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine-based therapies for the treatment of various diseases. Another area of interest is the study of the molecular mechanisms underlying the effects of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine, which could lead to a better understanding of the role of the MAPK/ERK signaling pathway in health and disease. Finally, further research is needed to optimize the synthesis and formulation of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine for use in experimental settings.
Synthesemethoden
The synthesis of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine involves several steps, beginning with the reaction of 1-bromo-3-phenylpropane with 1H-pyrazole to form the intermediate 2-(1H-pyrazol-1-yl)ethyl-3-phenylpropanenitrile. This intermediate is then reduced to the corresponding amine using lithium aluminum hydride, and the final product is obtained by reacting the amine with 4-phenylbutan-2-one.
Wissenschaftliche Forschungsanwendungen
N-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has been the subject of numerous scientific studies, and its potential applications are wide-ranging. In the field of medicine, n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has been found to have anti-inflammatory properties and may be useful in the treatment of a variety of conditions, including cancer, diabetes, and cardiovascular disease. In addition, n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-phenyl-N-(2-pyrazol-1-ylethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-14(8-9-15-6-3-2-4-7-15)16-11-13-18-12-5-10-17-18/h2-7,10,12,14,16H,8-9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXRREKPFGEMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)
![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)


![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)
![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)

![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)
![4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)
![N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7571981.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol](/img/structure/B7571988.png)
